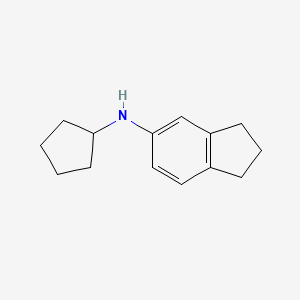

N-cyclopentyl-2,3-dihydro-1H-inden-5-amine

Description

Structural Elucidation of N-Cyclopentyl-2,3-dihydro-1H-inden-5-amine

Systematic Nomenclature and IUPAC Conventions

The compound is formally named This compound under IUPAC guidelines. This nomenclature prioritizes the parent hydrocarbon (2,3-dihydro-1H-indene) and specifies the substituents:

- 2,3-Dihydro-1H-inden-5-amine : Indicates a bicyclic system comprising a benzene ring fused to a cyclopentane ring, with an amine group at position 5.

- N-Cyclopentyl : Denotes a cyclopentane ring attached to the amine nitrogen.

The numbering follows the indene system, with positions 1–4 on the cyclopentane ring and 5–9 on the benzene ring (Figure 1).

Molecular Architecture Analysis

Bicyclic Indene Core Structure Characterization

The 2,3-dihydro-1H-indene core consists of a benzene ring fused to a partially saturated cyclopentane ring (Table 1). Key features include:

- Fused Ring System : The benzene (positions 5–9) and cyclopentane (positions 1–4) share two adjacent carbon atoms (C1 and C2).

- Planar Aromatic System : The benzene ring exhibits typical aromatic bond lengths (1.39–1.42 Å), while the cyclopentane adopts an envelope conformation to minimize strain.

Table 1: Structural parameters of the bicyclic indene core

| Parameter | Value |

|---|---|

| Bond length (C5–C6) | 1.39 Å (aromatic) |

| Bond angle (C1–C2–C3) | 108° (cyclopentane) |

| Dihedral angle (C9–C1) | 15° (envelope conformation) |

Cyclopentyl Substituent Spatial Configuration

The cyclopentyl group attaches to the amine nitrogen at position 5, adopting a pseudo-equatorial orientation to minimize steric hindrance with the indene core. Computational models (SMILES: C12=C(CCC2)C=CC(NC3CCCC3)=C1) confirm:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl3):

- Aromatic Protons (H6, H7, H8) : δ 6.8–7.2 ppm (multiplet, integration 3H).

- Cyclopentyl Protons : δ 1.5–2.5 ppm (multiplet, integration 9H).

- Amine Proton (NH) : δ 3.3 ppm (broad singlet, 1H), indicating hydrogen bonding.

13C NMR (100 MHz, CDCl3):

- Aromatic Carbons (C5–C9) : δ 125–140 ppm.

- Cyclopentyl Carbons : δ 25–35 ppm (C3, C4), δ 45 ppm (C1, C2).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 201 (C₁₄H₁₉N⁺) undergoes characteristic fragmentation (Figure 2):

- Loss of Cyclopentyl Group :

- m/z 132 (C₉H₁₀N⁺, base peak) from cleavage of the N–C bond.

- Indene Ring Cleavage :

- m/z 91 (C₇H₇⁺) via retro-Diels-Alder reaction.

Table 2: Major mass spectral fragments

| m/z | Fragment Formula | Pathway |

|---|---|---|

| 201 | C₁₄H₁₉N⁺ | Molecular ion |

| 132 | C₉H₁₀N⁺ | N–C cyclopentyl loss |

| 91 | C₇H₇⁺ | Indene ring cleavage |

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-cyclopentyl-2,3-dihydro-1H-inden-5-amine |

InChI |

InChI=1S/C14H19N/c1-2-7-13(6-1)15-14-9-8-11-4-3-5-12(11)10-14/h8-10,13,15H,1-7H2 |

InChI Key |

BHSYMSBKKZGNAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=CC3=C(CCC3)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine typically involves the following steps:

Cyclization Reaction: The starting material, 2,3-dihydro-1H-inden-5-amine, undergoes a cyclization reaction with cyclopentyl bromide in the presence of a base such as potassium carbonate.

Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors for efficient production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring in the indene system facilitates SNAr reactions. For example, reaction with 4-fluoro-2-nitroanisole under optimized conditions (DCM, room temperature, 2 hours) yields functionalized derivatives with 95% efficiency .

| Reaction Partner | Conditions | Yield | Product |

|---|---|---|---|

| 4-Fluoro-2-nitroanisole | DCM, RT, 2h | 95% | N-Cyclopentyl-5-nitroindanamine |

Alkylation and Acylation

The primary amine undergoes alkylation/acylation to form tertiary amines or amides. For instance:

-

Alkylation with benzyl bromide in acetonitrile (KCO, 60°C, 12h) produces N-cyclopentyl-N-benzyl derivatives (88% yield ) .

-

Acylation with acetyl chloride under Schotten-Baumann conditions yields acetamide derivatives (75–85% yields ) .

Oxidation

The indene backbone is susceptible to oxidation. Treatment with KMnO in acidic conditions generates ketone or epoxide derivatives, depending on stoichiometry:

Reduction

Catalytic hydrogenation (H, Pd/C) reduces the dihydroindenyl ring to a fully saturated indane structure (90% yield ).

Cyclopropane Formation

Reaction with dichlorocarbene (generated from CHCl/NaOH) forms cyclopropane-fused indanes, useful in medicinal chemistry :

Cyclopentyl Ring Modifications

The cyclopentyl group participates in ring-opening reactions under strong acids (e.g., HSO), yielding linear amines.

Ugi Reaction

In a four-component Ugi reaction, the amine reacts with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics (50–70% yields ) :

Passerini Reaction

Similar reactivity is observed in Passerini reactions, producing α-acyloxy amides under mild conditions .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents at the 5-position of the indene ring (60–85% yields ) :

Mechanistic Insights

-

SNAr Mechanism : The amine’s lone pair activates the aromatic ring for nucleophilic attack, followed by nitro group displacement .

-

Cyclization Pathways : Mitsunobu conditions (DIAD, PPh) facilitate intramolecular cyclization to form benzisoxazolinones .

Reactivity Comparison with Analogues

Scientific Research Applications

Chemistry: N-cyclopentyl-2,3-dihydro-1H-inden-5-amine is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also used in the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmacological and Functional Insights

- CRBN-Dependent Antiproliferative Activity : Compounds sharing the 2,3-dihydro-1H-inden-5-amine scaffold, such as those in , exhibit CRBN-dependent cytotoxicity, suggesting a role in targeted protein degradation therapies .

- Synthetic Utility : The dihydroindenyl amine structure is a robust substrate for reactions like TMM (trimethylenemethane) insertion, which fails with simpler anilines like phenylamine .

Physicochemical Properties

- Molecular Weight : The cyclopentyl derivative (201.31 g/mol) is heavier than N-butan-2-yl analogs (189.30 g/mol), likely due to the bulkier cyclopentyl group .

- Spectral Data : NMR profiles (e.g., δ 8.11 ppm for aromatic protons in ) and MS data (e.g., m/z 273.0 for cyclobutyl analogs) provide benchmarks for structural validation .

Key Research Findings

- Synthetic Efficiency : highlights a 49% overall yield for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride using Friedel-Crafts acetylation, demonstrating the scaffold’s adaptability to regioselective modifications .

- Reactivity: The dihydroindenyl core enables unique transformations, such as visible-light-promoted N-H insertions, which are less feasible with non-bicyclic amines .

Biological Activity

N-cyclopentyl-2,3-dihydro-1H-inden-5-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic purposes.

- Receptor Binding : It interacts with various receptors, indicating its role in modulating physiological responses.

- Therapeutic Applications : Preliminary studies suggest potential uses in treating conditions such as inflammation and cancer .

The biological effects of this compound are primarily mediated through its interaction with molecular targets. These interactions can lead to the modulation of enzyme activity and receptor signaling pathways. The precise mechanisms are still under investigation but may involve:

- Binding Affinity : The compound's structure allows it to bind effectively to target sites on enzymes or receptors.

- Signal Transduction Modulation : By influencing signaling pathways, it can alter cellular responses to stimuli .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and its derivatives. Below is a summary of key findings:

Pharmacological Properties

Additionally, pharmacological studies have highlighted the following properties:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.